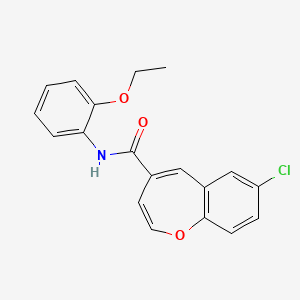![molecular formula C17H20N4O4 B11332692 5-[5-(4-ethoxyphenyl)pyrazolidin-3-ylidene]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione CAS No. 896854-44-7](/img/structure/B11332692.png)
5-[5-(4-ethoxyphenyl)pyrazolidin-3-ylidene]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[5-(4-ethoxyphenyl)pyrazolidin-3-ylidene]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione is a complex organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by their ring structures that contain at least one atom other than carbon, such as nitrogen, oxygen, or sulfur
Preparation Methods
The synthesis of 5-[5-(4-ethoxyphenyl)pyrazolidin-3-ylidene]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione typically involves multiple steps. One common method includes the reaction of 4-ethoxybenzaldehyde with hydrazine hydrate to form the corresponding hydrazone. This intermediate is then reacted with ethyl acetoacetate under basic conditions to yield the pyrazolidinone derivative. The final step involves the cyclization of this intermediate with urea under acidic conditions to form the desired pyrimidine-trione compound .
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: It can be oxidized using agents like hydrogen peroxide (H₂O₂) in the presence of a catalyst.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride (NaBH₄).
Substitution: It can undergo nucleophilic substitution reactions, particularly at the ethoxy group, using reagents like sodium ethoxide (NaOEt).
Cycloaddition: The compound can participate in cycloaddition reactions, forming more complex ring structures.
Scientific Research Applications
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is being explored for its antiviral and antimicrobial properties.
Industry: The compound can be used in the development of new materials with specific electronic properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. In the case of its anticancer activity, it is believed to inhibit certain enzymes involved in cell proliferation. The compound may also induce apoptosis (programmed cell death) in cancer cells by activating specific signaling pathways .
Comparison with Similar Compounds
Similar compounds include other pyrazolidinone and pyrimidine derivatives. For example:
Pyrazolo[3,4-d]pyrimidine: Known for its antiviral and antitumor activities.
Pyrazolo[3,4-b]pyridine: Studied for its potential as a TRK inhibitor in cancer treatment.
Compared to these compounds, 5-[5-(4-ethoxyphenyl)pyrazolidin-3-ylidene]-1,3-dimethylpyrimidine-2,4,6(1H,3H,5H)-trione is unique due to its specific structural features and the presence of the ethoxyphenyl group, which may contribute to its distinct biological activities.
Properties
CAS No. |
896854-44-7 |
|---|---|
Molecular Formula |
C17H20N4O4 |
Molecular Weight |
344.4 g/mol |
IUPAC Name |
5-[5-(4-ethoxyphenyl)-4,5-dihydro-1H-pyrazol-3-yl]-6-hydroxy-1,3-dimethylpyrimidine-2,4-dione |
InChI |
InChI=1S/C17H20N4O4/c1-4-25-11-7-5-10(6-8-11)12-9-13(19-18-12)14-15(22)20(2)17(24)21(3)16(14)23/h5-8,12,18,22H,4,9H2,1-3H3 |
InChI Key |
ZLRASNXDWQSLNO-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)C2CC(=NN2)C3=C(N(C(=O)N(C3=O)C)C)O |
solubility |
48.9 [ug/mL] (The mean of the results at pH 7.4) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(Dimethylamino)propyl]-N-[(2,2-dimethyltetrahydro-2H-pyran-4-YL)methyl]-N-(2-thienylmethyl)amine](/img/structure/B11332611.png)

![N-[2-(2-chlorophenyl)-2-(morpholin-4-yl)ethyl]-2-(2,6-dimethylphenoxy)acetamide](/img/structure/B11332629.png)
![2-ethyl-N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]butanamide](/img/structure/B11332632.png)
![{2-[4-(4-Methylphenyl)-2-(propan-2-YL)oxan-4-YL]ethyl}(1-phenylethyl)amine](/img/structure/B11332639.png)

![N-[2-(azepan-1-yl)-2-(4-methylphenyl)ethyl]-5-chloro-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B11332651.png)
![4-{[2-(4-methoxyphenyl)imidazo[1,2-a]pyrazin-3-yl]amino}-N-(tetrahydrofuran-2-ylmethyl)benzamide](/img/structure/B11332658.png)

![6-methyl-N-[2-(5-methylfuran-2-yl)-2-(4-methylpiperazin-1-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide](/img/structure/B11332662.png)
![3-methyl-N-[2-(5-methylfuran-2-yl)-2-(pyrrolidin-1-yl)ethyl]-1-benzofuran-2-carboxamide](/img/structure/B11332671.png)
![1,3-dimethyl-5-[2-(thiophen-2-yl)-2,3-dihydro-1,5-benzothiazepin-4(5H)-ylidene]pyrimidine-2,4,6(1H,3H,5H)-trione](/img/structure/B11332686.png)

![7-(4-methoxyphenyl)-2-[4-(4-methoxyphenyl)piperazin-1-yl]-4-methyl-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11332712.png)
